Pentosan polysulfate sodium

Description

Properties

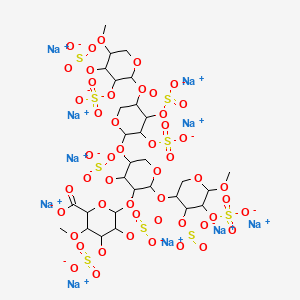

IUPAC Name |

decasodium;3-methoxy-6-[2-(6-methoxy-4,5-disulfonatooxyoxan-3-yl)oxy-5-[5-(5-methoxy-3,4-disulfonatooxyoxan-2-yl)oxy-3,4-disulfonatooxyoxan-2-yl]oxy-4-sulfonatooxyoxan-3-yl]oxy-4,5-disulfonatooxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O50S9.10Na/c1-59-8-4-63-27(21(77-86(50,51)52)12(8)71-80(32,33)34)68-11-7-65-28(22(78-87(53,54)55)15(11)74-83(41,42)43)67-9-6-64-26(66-10-5-62-25(61-3)20(76-85(47,48)49)14(10)73-82(38,39)40)19(13(9)72-81(35,36)37)70-29-23(79-88(56,57)58)17(75-84(44,45)46)16(60-2)18(69-29)24(30)31;;;;;;;;;;/h8-23,25-29H,4-7H2,1-3H3,(H,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;;;;;;;/q;10*+1/p-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJQCBORNZDNDU-UHFFFAOYSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COC(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2COC(C(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC3COC(C(C3OS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5COC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38Na10O50S9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1705.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water, Soluble in water to 50% at pH 6 | |

| Record name | Elmiron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

37319-17-8 | |

| Record name | Elmiron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Structural Elucidation Methodologies for Pentosan Polysulfate Sodium

Characterization of Pentosan Polysulfate Sodium Polydispersity and Molecular Weight Distribution

As a complex mixture of polysaccharide chains of varying lengths, this compound is characterized by its polydispersity and molecular weight distribution. nih.gov Accurately defining these parameters is critical for its quality control.

Gel Permeation Chromatography (GPC) is an analytical method used to identify and assess the purity of this compound. nih.govepo.org It separates molecules based on their size in solution. The technique is used to measure the weight average molecular weight (Mw) and number average molecular weight (Mn) of the polymer. google.com Patents describing the production of pentosan polysulfate specify GPC as a method for measuring these molecular weight parameters. google.com

Table 1: Example of GPC Conditions for Pentosan Polysulfate Analysis

| Parameter | Condition |

| Column | YMC-Pack Diol-300 and YMC-Pack Diol-60 (connected) google.com |

| Eluent | 25 mM potassium dihydrogen phosphate/25 mM dipotassium (B57713) hydrogen phosphate/50 mM potassium chloride google.com |

| Flow Rate | 0.7 mL/min google.com |

| Temperature | 40°C google.com |

| Detector | Refractive Index Detector googleapis.com |

This table presents exemplary conditions for GPC analysis as described in related patent literature. google.comgoogleapis.com

A more advanced and accurate method for characterizing polysaccharides like pentosan polysulfate is Size Exclusion Chromatography coupled with a Triple Detector Array (HP-SEC-TDA). nih.govthieme-connect.com This method offers a significant advantage over traditional GPC because it does not require calibration with reference standards that have the same chemical structure as the analyte. thieme-connect.comnih.gov

The triple detector system consists of:

Refractive Index (RI) Detector: Measures the concentration of the polymer. nih.gov

Viscometer: Measures the intrinsic viscosity. nih.gov

Light Scattering Detector (e.g., Right Angle Laser Light Scattering - RALLS): Measures the absolute molecular weight. nih.gov

This combination of detectors provides a comprehensive analysis of the molecular weight distribution (Mw, Mn) and polydispersity of the complex polymer mixture. nih.gov Research has shown that this approach can reveal small variations in molecular weight distribution between different batches of this compound. nih.gov An important parameter for accurate measurement by light scattering is the refractive index increment (dn/dc), which for this type of polysaccharide was determined to be 0.093 ml/g. nih.gov

Table 2: Molecular Weight Distribution of this compound Batches by HP-SEC-TDA

| Sample Batch | Mw (Da) | Mn (Da) | Polydispersity (Mw/Mn) |

| Batch 1 | 15,900 | 11,300 | 1.41 |

| Batch 2 | 16,300 | 11,500 | 1.42 |

| Batch 3 | 16,000 | 11,300 | 1.42 |

This table is based on findings from a study characterizing different batches of this compound using HP-SEC-TDA. nih.gov Mw: Weight-average molecular weight; Mn: Number-average molecular weight. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for this compound Structural Elucidation

The detailed structural analysis of this compound relies on a suite of advanced analytical techniques capable of probing its complex and heterogeneous nature. nih.govmorressier.com These methods provide insights into the monosaccharide building blocks, the degree and location of sulfation, the distribution of molecular weights, and the presence of various structural modifications. mit.edupnnl.gov Orthogonal analytical tools, where each technique provides a different piece of the structural puzzle, are often integrated to build a comprehensive understanding of this complex drug. nih.govmit.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monosaccharide Composition and Sulfation Pattern Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural characterization of this compound at the monosaccharide level. researchgate.netmit.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to identify and quantify the constituent monosaccharides and their modifications. mit.edunih.gov

The primary repeating unit of PPS is a β-(1→4)-linked D-xylopyranose backbone. researchgate.netnih.gov A significant feature is the random substitution with 4-O-methyl-α-D-glucopyranosyluronic acid (MGA) residues. nih.govresearchgate.netnih.gov The sulfation process, a key step in its synthesis, is exhaustive but not entirely uniform, leading to a complex pattern of sulfation. nih.govmit.edu

Key findings from NMR studies include:

Monosaccharide Composition: 1H and 13C NMR spectra, particularly 2D Heteronuclear Single Quantum Coherence (HSQC) experiments, allow for the identification and quantification of the main xylose units and the branching MGA residues. mit.edunih.govnih.gov The anomeric region of the 1H NMR spectrum is particularly informative for this purpose. mit.edu

Sulfation Patterns: The predominant structural feature is the 2,3-di-O-sulfated β-(1→4) xylose repeating unit. mit.edux-mol.com NMR can also detect variations in this pattern, including monosulfated xylose residues (unsubstituted at position 2 or 3) and even oversulfated units like the reducing end xylose-tri-1,2,3-O-sulfate. nih.govx-mol.com

Reducing-End Modifications: NMR has been instrumental in identifying modifications at the reducing end of the polysaccharide chains. One such modification involves the formation of an unsaturated linkage between C2 and C3 of the reducing xylose (ΔXylred) and its corresponding open-ring aldehyde form. mit.edu

Acetylation: Residual O-acetylation from the parent xylan (B1165943), particularly at the 3-O position of xylose residues (including those linked to MGA), can be detected and quantified by NMR. mit.edunih.gov

Quantitative Analysis: Quantitative HSQC (qHSQC) NMR methods have been developed to determine the relative abundance of different monosaccharide species and their modifications, providing a detailed fingerprint of a given PPS batch. nih.govnih.gov This allows for the comparison of different batches and the detection of lot-to-lot variability. nih.gov

Table 1: Key NMR Signals for this compound Structural Features

| Structural Feature | NMR Signal (ppm) | Technique | Reference |

| Sulfated Xylose | δH = 5.17–5.39 | 1H/13C HSQC | |

| ΔXylred (Reducing End) | δH = 5.34 | 1H/13C HSQC | |

| MGA linked to 3-O-sulfated xylose | δH = 5.80 | 1H NMR | mit.edu |

| MGA linked to 3-O-acetylated xylose | δH = 5.77 | 1H NMR | mit.edu |

| Pyridine (B92270) Adducts (Reducing End) | δH = 6.40–6.11 | NMR |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Oligosaccharide Fragment Analysis and Intact Chain Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is another cornerstone technique for the structural elucidation of this compound. It provides valuable information on the molecular weight distribution and the composition of oligosaccharide fragments, complementing the detailed structural information obtained from NMR. researchgate.netrsc.org Due to the unnatural structure of PPS, it is not amenable to enzymatic degradation like natural glycosaminoglycans, necessitating alternative approaches for analysis. researchgate.netrsc.org

Key applications of LC-MS in PPS analysis include:

Bottom-Up Analysis: This approach involves the controlled chemical depolymerization of PPS into smaller oligosaccharide fragments, which are then analyzed by LC-MS. rsc.org Reactive oxygen species have been used for this controlled degradation. rsc.org This allows for the identification of the building blocks and their modifications within the polymer chains.

Oligosaccharide Profiling: Ion-pair reversed-phase chromatography coupled with high-resolution mass spectrometry is a common setup for separating and identifying the various oligosaccharide species present in PPS. thieme-connect.comnih.gov This can reveal the presence of linear O-sulfated oligomers (XylnS2n+1) as the prevalent components. thieme-connect.comnih.gov

Identification of Modifications: LC-MS can detect various modifications, including the presence of 4-O-methyl-glucuronic acid (MGA), residual O-acetylation, and even pyridine adducts at the reducing end, which can result from the sulfation process. pnnl.govnih.gov

Molecular Weight Distribution: While primarily a tool for compositional analysis, LC-MS data can also provide insights into the molecular weight distribution of PPS and its fractions. thieme-connect.com

Table 2: LC-MS Findings for this compound

| Analytical Approach | Key Findings | m/z Range | Reference |

| Bottom-Up Analysis | Compositional information from depolymerized oligosaccharides | - | rsc.org |

| Top-Down Analysis | Characterization of intact chains | - | rsc.org |

| Oligosaccharide Profiling | Detection of depolymerized oligosaccharides | 800–1,200 | |

| Adduct Detection | Identification of pyridine adducts | +79 |

Capillary Electrophoresis (CE) for Fingerprint Analysis and Structural Variation Studies

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of highly charged molecules like this compound. researchgate.netnih.govmit.edu It provides a unique "fingerprint" of a PPS sample, which is valuable for quality control and for comparing batches from different manufacturers. nih.govnih.govnih.gov

The utility of CE in the analysis of PPS is demonstrated by:

Fingerprint Profiling: CE, particularly capillary zone electrophoresis (CZE), generates a highly reproducible electropherogram that serves as a fingerprint of the PPS sample. researchgate.netnih.gov This fingerprint is sensitive to the complex mixture of multiply charged anionic polysaccharides that constitute PPS. researchgate.netnih.gov

Detection of Structural Variations: The CE fingerprint can reveal significant differences between PPS synthesized by different manufacturers, as well as minor batch-to-batch variations from a single manufacturer. nih.gov Some preparations may show profiles indicating a more heterogeneous mixture, potentially containing other polysaccharides. nih.gov

High Separation Efficiency: CE offers high separation efficiency for complex carbohydrates, allowing for the resolution of various constituents within the PPS mixture. researchgate.netresearchgate.net The separation is based on the charge of the molecules, with more highly sulfated species migrating faster. mit.edu

Method Optimization: The separation can be optimized by adjusting parameters such as the buffer system. Anionic buffers like benzene-1,2,4-tricarboxylic acid have been used effectively with indirect UV detection. researchgate.netnih.gov

Automated Classification: To overcome the challenges of visual comparison of complex electropherograms, computerized pattern recognition and alignment algorithms have been developed. nih.govgoogle.com These methods can automatically classify PPS test batches and detect even minor compositional variations not perceptible by visual inspection. nih.gov

Chemical Modification and Derivatization Studies of this compound Backbones

Chemical modification and derivatization studies play a crucial role in further elucidating the structure of the this compound backbone and in understanding structure-activity relationships. These studies involve altering the native structure of PPS through controlled chemical reactions.

One of the key modifications inherent to the manufacturing process of PPS is the sulfation of the xylan backbone extracted from plant sources. google.comgoogle.com This process involves treating the polysaccharide with sulfating agents like chlorosulfonic acid or sulfuryl chloride, followed by treatment with sodium hydroxide (B78521) to yield the sodium salt. google.comgoogle.com This exhaustive O-sulfation is a non-selective process that leads to the prevalent formation of 2,3-di-O-sulfated xylose and MGA sugars. nih.govmit.edu

Derivatization can also be used as an analytical tool. For instance, controlled depolymerization, as mentioned in the LC-MS section, is a form of chemical modification used to break down the polymer for easier analysis. rsc.org Furthermore, studies involving selective desulfation could potentially provide more detailed information about the original xylan backbone and the distribution of sulfate (B86663) groups. However, protocols for selective desulfation developed for other polysaccharides like heparin are not always directly applicable to PPS. google.com

The presence of residual functional groups from the starting material, such as O-acetyl groups, is another aspect studied through chemical analysis. mit.edu The retention of these acetyl groups, particularly at the 3-O position of xylose residues, can be influenced by the manufacturing process and can be characterized using techniques like NMR. mit.edunih.gov Additionally, modifications at the reducing end of the polysaccharide chains, such as the formation of unsaturated xylopyranose structures or the attachment of pyridine moieties from the sulfation reagents, have been identified through chemical and spectroscopic analysis. mit.edupnnl.gov These derivatization studies are essential for a complete structural characterization of this complex semi-synthetic drug.

Molecular and Cellular Mechanisms of Action of Pentosan Polysulfate Sodium

Glycosaminoglycan (GAG) Mimetic Properties and Interactions of Pentosan Polysulfate Sodium

As a GAG mimetic, PPS mimics the structure and function of endogenous GAGs like heparan sulfate (B86663), allowing it to interact with a wide array of biological molecules and cellular structures. mdpi.comresearchgate.netacrabstracts.org This mimicry is central to its mechanisms of action, particularly its ability to influence the cellular microenvironment and modulate cellular behavior.

This compound exhibits a strong affinity for components of the extracellular matrix (ECM), which is crucial for its tissue-protective effects, especially in cartilage. mdpi.comnih.gov Laboratory studies have demonstrated that PPS can preserve articular cartilage proteoglycans. nih.gov Research has identified specific binding partners within the ECM; for instance, thrombospondin, a protein found in human articular cartilage, has been identified as a PPS-binding protein. nih.gov

Beyond passive binding, PPS actively stimulates the synthesis of key ECM components. It has been shown to promote the production of proteoglycans by chondrocytes and hyaluronan by synovial fibroblasts. mdpi.comnih.govnih.gov This dual action of preserving existing matrix components while stimulating the synthesis of new ones contributes to its chondroprotective properties. mdpi.com

Table 1: Interactions of this compound with Extracellular Matrix Components

| Interacting Component | Effect of PPS Interaction | Reference |

|---|---|---|

| Proteoglycans | Preservation in articular cartilage; stimulates synthesis by chondrocytes. | mdpi.comnih.govnih.gov |

| Hyaluronan | Stimulates synthesis by synovial fibroblasts. | mdpi.comnih.gov |

The interaction of PPS extends to the cell surface, where it modulates the function of various receptors and ligands. Kinetic studies with synovial fibroblasts have shown that PPS binds to the cell membrane, with evidence suggesting it is subsequently internalized by the cell, possibly through pinocytosis. nih.gov This internalization allows for broader intracellular effects.

PPS is known to bind to heparin-binding growth factors, including Fibroblast growth factors (FGFs), and can interact with the heparin-binding site of the FGF receptor-1 (FGFR-1). drugbank.com This interaction can modulate signaling pathways involved in cell growth and differentiation. Furthermore, in bone marrow-derived mesenchymal stem cells (MSCs), PPS binds to surface receptors and is transported to the nucleus, where it promotes the proliferation and differentiation of these cells into chondroprogenitor lineages. nih.gov

Anti-inflammatory and Immunomodulatory Pathways Influenced by this compound

A primary mechanism through which PPS exerts its therapeutic effects is its potent anti-inflammatory and immunomodulatory activity. medchemexpress.com It influences several key pathways that regulate the inflammatory response, leading to a reduction in pro-inflammatory mediators and cellular infiltration. nih.govyoutube.com

This compound is a recognized inhibitor of the Nuclear Factor-Kappa B (NF-κB) signaling pathway, a central regulator of inflammation. frontiersin.orgacrabstracts.orgnih.gov PPS prevents the nuclear translocation of NF-κB, a critical step in its activation. nih.govresearchgate.net This inhibitory action has been observed in various cell types, including chondrocytes, where PPS pretreatment suppressed NF-κB nuclear translocation that was induced by the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). nih.govresearchgate.net

The inhibition of NF-κB is linked to the suppression of upstream signaling molecules. Research indicates that PPS inhibits the IL-1β-induced phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p38 and extracellular signal-regulated kinase (ERK). nih.govresearchgate.net By blocking these upstream kinases, PPS effectively halts the signaling cascade that leads to NF-κB activation and the subsequent transcription of pro-inflammatory genes. youtube.com This mechanism is crucial for its ability to counteract inflammation stimulated by agents like tumor necrosis factor-alpha (TNF-α) and advanced glycation end products (AGEs). medchemexpress.comnih.gov

Table 2: Research Findings on NF-κB Inhibition by this compound

| Study Context | Key Findings | Reference |

|---|---|---|

| Canine Chondrocytes (in vitro) | PPS inhibited IL-1β-induced phosphorylation of p38 and ERK, and suppressed the nuclear translocation of NF-κB. | nih.govresearchgate.net |

| Diabetic Nephropathy Models | PPS suppressed NF-κB activation stimulated by TNFα, high glucose, and AGEs. | medchemexpress.comnih.gov |

Consistent with its inhibition of the NF-κB pathway, PPS significantly reduces the production and activity of numerous pro-inflammatory cytokines and chemokines. mdpi.com It has been shown to decrease the production of key cytokines such as TNF-α, Interleukin-6 (IL-6), and IL-1β. mdpi.comnih.govnih.gov

The modulatory effects of PPS on chemokines, which are responsible for recruiting immune cells to sites of inflammation, are also well-documented. In a murine model of Chikungunya virus-induced arthritis, PPS treatment led to a systemic reduction in the levels of chemokines CXCL1, CCL2 (also known as MCP-1), CCL7 (MCP-3), and CCL12 (MCP-5). plos.orgresearchgate.net Similarly, in a rat model of Mucopolysaccharidosis (MPS) type VI, PPS reduced tissue levels of TNFα, MIP-1alpha, and RANTES (also known as CCL5). mdpi.com

Interestingly, PPS can also act by directly binding to and neutralizing certain cytokines. Surface plasmon resonance studies have revealed a strong and specific binding of PPS to the Th2 cytokines Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which translated to a dose-dependent inhibition of their biological activity. nih.gov

This compound also exerts anti-inflammatory effects by interfering with the arachidonic acid metabolic pathway. patsnap.com Arachidonic acid is a fatty acid released from cell membranes that serves as the precursor for the synthesis of potent pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.comfrontiersin.org By inhibiting the synthesis of these inflammatory molecules, PPS contributes to the reduction of inflammation and associated pain. patsnap.com

Regulation of Complement Pathway Activation

This compound has been shown to regulate the activation of the complement system, a critical component of the innate immune response. nih.gov The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. nih.govfrontiersin.org Research indicates that PPS can inhibit both the alternative and classical pathways of complement activation. nih.gov This inhibition is significant as the alternative pathway is responsible for a substantial portion of the terminal complement activity during pathogen recognition. frontiersin.org

The complement system's activation is a cascade of enzymatic reactions that, if not properly regulated, can lead to damage to host tissues. nih.govfrontiersin.org PPS's ability to modulate this system suggests a protective role against excessive inflammation and tissue damage. nih.gov

Effects on Leukocyte Adhesion and Migration

Leukocyte adhesion and migration are crucial processes in the inflammatory response, mediated by adhesion molecules on the surface of both leukocytes and endothelial cells. researchgate.net this compound has demonstrated effects on these processes.

In a clinical trial involving patients with HTLV-1-associated myelopathy/tropical spastic paraparesis (HAM/TSP), subcutaneous administration of PPS led to a significant increase in serum soluble vascular cell adhesion molecule-1 (sVCAM-1). nih.gov This increase in sVCAM-1 was positively correlated with improvements in motor function. nih.gov The study suggests that by increasing sVCAM-1, PPS may block the adhesion cascade, thereby inhibiting chronic inflammation in the spinal cord. nih.gov This mechanism, in addition to improving microcirculation, may contribute to the neurological improvements observed in patients. nih.gov

Anticoagulant and Fibrinolytic Activities of this compound

This compound is recognized for its anticoagulant and fibrinolytic properties. patsnap.comdrugbank.comfda.govtg.org.au It is structurally similar to heparin, a well-known anticoagulant, but has a lower molecular weight. drugbank.comfda.gov

Direct and Indirect Inhibition of Coagulation Factors (e.g., Factor Xa, Thrombin, Antithrombin-Independent Mechanisms)

The anticoagulant effect of this compound is achieved through the inhibition of key coagulation factors. patsnap.com It has been shown to inhibit the generation of Factor Xa and thrombin. patsnap.comfda.gov The mechanism of action for many anticoagulants, including heparin, involves enhancing the activity of antithrombin, a natural inhibitor of coagulation. mdpi.com While PPS shares similarities with heparin, some studies suggest it can also act through antithrombin-independent mechanisms. nih.gov At higher concentrations, PPS has been observed to directly inhibit thrombin without the involvement of antithrombin III. nih.gov

Enhancement of Fibrinolysis through Plasmin Activity

In addition to its anticoagulant properties, this compound exhibits fibrinolytic activity, meaning it promotes the breakdown of fibrin (B1330869) clots. patsnap.comtg.org.au This is achieved by enhancing the activity of plasmin, the primary enzyme responsible for fibrin degradation. patsnap.com Studies have shown that PPS increases plasminogen activator activity in plasma, largely due to the release of tissue-type plasminogen activator (t-PA) from the endothelium. nih.gov Both in vitro and in vivo studies have demonstrated that PPS can increase fibrinolysis, with some research suggesting it activates the endogenous pathway via factor XII and prekallikrein. nih.gov This enhancement of fibrinolysis complements its anticoagulant effects by facilitating the dissolution of existing clots. patsnap.com

Enzyme Modulation by this compound

This compound has been shown to modulate the activity of various enzymes, contributing to its therapeutic effects in different conditions. In the context of osteoarthritis, PPS has been observed to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. youtube.com This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). youtube.com

Furthermore, PPS has been shown to decrease the production of enzymes that degrade cartilage, such as ADAMTS5. nih.govyoutube.com In models of infectious arthritis, treatment with PPS was associated with decreased levels of ADAMTS5 and stable levels of key cartilage components like aggrecan and collagen. nih.gov Research has also indicated that PPS treatment can decrease the net collagenolytic activity in aortic extracts and increase the levels of matrix metalloproteinase (MMP)-2 and tissue inhibitor of metalloproteinase (TIMP) activity. science.gov

Inhibition of Matrix Metalloproteinases (MMPs) and Aggrecanases (ADAMTS-4, ADAMTS-5)

This compound (PPS) has been shown to exert inhibitory effects on key enzymes involved in the degradation of the extracellular matrix, particularly in the context of cartilage breakdown seen in osteoarthritis. Its mechanisms include the direct and indirect inhibition of matrix metalloproteinases (MMPs) and aggrecanases, a family of enzymes also known as A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS).

Research has demonstrated that PPS can inhibit ADAMTS-4. Furthermore, it has a significant modulatory effect on ADAMTS-5 activity. Instead of direct inhibition, PPS enhances the affinity between ADAMTS-5 and its natural inhibitor, the tissue inhibitor of metalloproteinases-3 (TIMP-3). This is achieved through the formation of a high-affinity trimolecular complex between PPS, ADAMTS-5, and TIMP-3. nih.govnih.govxjtlu.edu.cn This electrostatic interaction effectively potentiates the inhibitory action of TIMP-3 on ADAMTS-5, thereby reducing the degradation of aggrecan, a major component of cartilage. Studies have shown that PPS molecules with 11 or more saccharide units are significantly more effective in this action. nih.govnih.govxjtlu.edu.cn The formation of this complex is sensitive to ionic strength, highlighting the electrostatic nature of the interaction. nih.govnih.govxjtlu.edu.cn By preventing the breakdown of aggrecan, PPS helps to preserve the integrity of the cartilage matrix. youtube.com

The table below summarizes the inhibitory action of this compound on key aggrecanases.

| Enzyme | Mechanism of Inhibition by PPS | Reference |

| ADAMTS-4 | Direct inhibition | nih.gov |

| ADAMTS-5 | Enhances the affinity for its endogenous inhibitor, TIMP-3, by forming a trimolecular complex. | nih.govnih.govxjtlu.edu.cn |

Modulation of Other Proteases and Glycosidases

Beyond its well-documented effects on MMPs and aggrecanases, this compound also modulates the activity of other proteases. One such enzyme is elastase, a serine protease that can degrade a wide range of extracellular matrix proteins. nih.gov The inhibition of elastase by PPS contributes to its tissue-protective effects. Additionally, PPS has been noted to have an inhibitory effect on leukocyte neutral proteases, which are involved in inflammatory processes and tissue degradation. The interaction between PPS and proteoglycans can form a complex that is resistant to degradation by these leukocyte proteases. capes.gov.br

Growth Factor and Receptor Interactions of this compound

This compound, due to its structural similarity to heparin, can interact with various growth factors and their receptors, thereby modulating their signaling pathways.

Binding to Fibroblast Growth Factors (FGFs) and their Receptors (e.g., FGFR-1)

PPS has been shown to bind to heparin-binding growth factors, including fibroblast growth factors (FGFs). nih.gov This interaction can interfere with the binding of FGFs to their high-affinity receptors, such as FGFR-1. nih.govwikipedia.orguq.edu.au By doing so, PPS can block the biological activity of FGFs. For instance, it has been used to block the activity of FGF-2 in the context of angiogenic tumors. nih.gov The ability of PPS to modulate FGF signaling is dependent on its molecular weight, with studies indicating a critical size is required for its effect on FGF-induced cell proliferation. nih.gov This interaction with the FGF signaling pathway is a key aspect of its mechanism of action in various biological processes, including the regulation of cell growth and angiogenesis. nih.govresearchgate.net

Antioxidant Mechanisms of this compound

This compound exhibits antioxidant properties, although the specific molecular mechanisms are not as extensively characterized as its other biological activities. It is understood that the anti-inflammatory properties of PPS contribute to a reduction in oxidative stress. By inhibiting pro-inflammatory pathways, PPS can decrease the production of reactive oxygen species (ROS) by inflammatory cells, thus exerting an indirect antioxidant effect. patsnap.com

Antiviral Mechanisms and Interactions

This compound has demonstrated antiviral activity against a range of viruses. patsnap.com The primary mechanism of this antiviral action is the inhibition of viral attachment and entry into host cells. nih.gov This is thought to occur through the binding of the highly sulfated PPS molecule to the surface of viruses, which prevents them from interacting with their cellular receptors. patsnap.com

This mechanism has been observed in studies with various viruses, including human T-lymphotropic virus 1 (HTLV-1) and, more recently, SARS-CoV-2. nih.govnih.gov In the case of SARS-CoV-2, PPS has been shown to inhibit infection by modifying the receptor-binding domain of the S1 spike protein. nih.gov Research has indicated that the size of the PPS molecule can influence its effectiveness in inhibiting viral invasion. nih.gov

The table below provides a summary of the antiviral mechanisms of this compound.

| Virus | Proposed Antiviral Mechanism | Reference |

| Human T-lymphotropic virus 1 (HTLV-1) | Inhibition of viral replication in vitro. | nih.gov |

| SARS-CoV-2 | Inhibits viral attachment and entry by modifying the receptor-binding domain of the S1 spike protein. | nih.govnih.gov |

Pharmacological Dynamics of Pentosan Polysulfate Sodium

Absorption Profiles of Pentosan Polysulfate Sodium in Biological Systems

The absorption of this compound from the gastrointestinal tract is limited. Studies consistently demonstrate very low systemic bioavailability after oral administration. europa.eu Generally, the reported systemic bioavailability is below 1%. europa.eueuropa.eu One study estimated the bioavailability to be between 0.5% and 1%. nih.govhres.ca Another investigation involving healthy male volunteers concluded that the oral bioavailability of this compound is negligible, with estimates in the range of 0%. nih.gov

Research using radiolabeled this compound provided more specific insights into its absorption. In a clinical pharmacology study with healthy female volunteers, a mean of approximately 6% of a radiolabeled oral dose was found to be absorbed and reach systemic circulation, based on urinary excretion of radioactivity. hres.ca Following a single oral dose, maximal levels of plasma radioactivity were observed approximately 2 hours after administration. hres.ca

The molecular size of this compound, which is a heterogeneous mixture of molecules with varying chain lengths, significantly influences its absorption. auajournals.orgnih.gov Research indicates that only the low molecular weight (LMW) fraction of the compound is absorbed from the gastrointestinal tract and subsequently excreted into the urine. auajournals.orgnih.gov In studies conducted on rabbits, the LMW fraction demonstrated greater gastrointestinal absorption compared to the high molecular weight (HMW) fraction. auajournals.org

Table 1: Oral Bioavailability of this compound

| Study Population | Bioavailability Estimate | Method |

| Healthy Volunteers | < 1% | General pharmacokinetic studies europa.eueuropa.eu |

| Healthy Volunteers | 0.5% to 1% | Plasma and urine values from oral and IV studies nih.govhres.ca |

| Healthy Male Volunteers | ~0% (Negligible) | Assessment of primary and secondary effect parameters nih.gov |

| Healthy Female Volunteers | ~6% | Based on urinary excretion of radiolabeled drug hres.ca |

Distribution Pathways of this compound within Tissues and Organs

Following systemic absorption, this compound distributes to various tissues and organs. Studies using radiolabeled compounds in animals have shown significant distribution to the uroepithelium of the genitourinary tract. hres.ca Lesser amounts of the compound were found in the liver, spleen, lung, skin, periosteum, and bone marrow. hres.ca

Tissue distribution studies in humans have shown that after intravenous administration, most of the radiolabeled material was localized in the liver and spleen. nih.govmultiscreensite.com Penetration of the compound into erythrocytes is reported to be very low. hres.ca The affinity for the urinary tract is a key aspect of its distribution profile. tandfonline.com

Biotransformation and Metabolic Fate of this compound

The fraction of this compound that is absorbed undergoes metabolism through two primary processes: desulfation and depolymerization. hres.camultiscreensite.com The liver and spleen are the primary sites for the partial desulfation of the molecule. nih.govhres.camultiscreensite.com Partial depolymerization, the breakdown of the polymer chain into smaller units, occurs in the kidneys. nih.govhres.camultiscreensite.com

These metabolic pathways can become saturated with continued administration of the compound. nih.govhres.camultiscreensite.com The biotransformation results in the formation of a large number of metabolites, which are typically of a lower molecular weight and are desulfated compared to the parent compound. multiscreensite.comtandfonline.com Metabolic profiling in urine indicates that the absorbed drug is metabolized extensively. multiscreensite.com

Excretion Pathways of this compound and its Metabolites

The excretion of this compound is predominantly through the feces, which is consistent with its low oral absorption. tandfonline.com Following oral administration, the majority of the unabsorbed drug is excreted unchanged in the feces. europa.eueuropa.eu In studies with healthy volunteers who received an oral dose of radiolabeled this compound, approximately 84% of the administered dose was recovered in the feces as intact drug. multiscreensite.comtandfonline.com

The absorbed and metabolized fraction of the compound is eliminated via the kidneys. Approximately 6% of an oral dose is excreted in the urine. multiscreensite.comtandfonline.com The substance recovered from urine consists mostly of desulfated and depolymerized metabolites of low molecular weight. multiscreensite.comtandfonline.com Only a very small fraction, with a mean of 0.14%, of the administered oral dose is recovered as intact drug in the urine. hres.ca Following oral administration of radiolabeled drug, plasma radioactivity declined with mean half-lives of 20 to 27 hours. hres.ca

Table 2: Excretion of Orally Administered this compound

| Excretion Pathway | Percentage of Administered Dose | Form of Compound |

| Feces | ~84% | Intact/Unchanged Drug multiscreensite.comtandfonline.com |

| Urine | ~6% | Low molecular weight and desulfated metabolites multiscreensite.comtandfonline.com |

Pre Clinical Research and Mechanistic Insights from in Vitro and Animal Models of Disease with Pentosan Polysulfate Sodium

In Vitro Cellular and Biochemical Assays with Pentosan Polysulfate Sodium

Laboratory-based studies using cell cultures and biochemical assays have been instrumental in dissecting the molecular interactions of this compound. These studies have explored its influence on cell behavior, gene expression, and responses of specific joint-related cell types.

This compound has demonstrated varied effects on cell proliferation, differentiation, and programmed cell death (apoptosis), which appear to be dependent on the cell type and experimental conditions.

Studies on mesenchymal precursor cells (MPCs) and mesenchymal stem cells (MSCs) have shown that PPS can promote their proliferation. nih.govnih.gov For instance, significant MPC proliferation was observed at PPS concentrations of 1 to 5 μg/ml. nih.gov Furthermore, PPS encourages the differentiation of these stem cells towards a chondrogenic (cartilage-forming) lineage while suppressing their development into osteocytes (bone cells). nih.govmdpi.com In one study, PPS was also found to enhance adipogenic (fat cell) differentiation. nih.gov

Regarding apoptosis, PPS has shown a protective effect in certain cell types. In human MPCs, it produced an average 38% reduction in cytokine-induced apoptosis when cultured at concentrations greater than 1 μg/ml. nih.gov Similarly, in a model of diabetic nephropathy using mouse mesangial cells, PPS was found to reverse the pro-apoptotic and anti-proliferative effects induced by advanced glycation end products (AGEs). nih.gov In contrast, research on malignant breast cancer cell lines has yielded mixed results; PPS inhibited the growth of ZR75-1 cells while promoting proliferation in MCF-7 cells. researchgate.net A significant change in late apoptotic activity was also noted in these cancer cells. researchgate.net In canine articular chondrocytes, PPS did not show a cytotoxic effect but did alter the cell cycle, increasing the proportion of cells in the G1 phase and reducing the proportion in the S phase. nih.gov

| Cell Type | Effect on Proliferation | Effect on Differentiation | Effect on Apoptosis | Source |

|---|---|---|---|---|

| Human Mesenchymal Precursor Cells (MPCs) | Stimulated (at 1-5 µg/ml) | Promotes chondrogenic & adipogenic; Suppresses osteogenic | Reduced by ~38% | nih.gov |

| Bone Marrow Mesenchymal Stem Cells (MSCs) | Promoted | Promoted chondrogenic phenotype | Not specified | nih.govmdpi.com |

| Mouse Mesangial Cells (SV40-MES13) | Reversed AGEs-induced inhibition | Not specified | Reversed AGEs-induced promotion | nih.gov |

| Breast Cancer Cells (ZR75-1) | Inhibited | Not specified | Altered late apoptotic activity | researchgate.net |

| Breast Cancer Cells (MCF-7) | Stimulated | Not specified | Not specified | researchgate.net |

| Canine Articular Chondrocytes | Altered cell cycle (↑G1, ↓S phase) | Not specified | No cytotoxic effect observed | nih.gov |

This compound has been shown to modulate the expression of various genes involved in inflammation, tissue degradation, and tissue formation.

In the context of joint health, PPS influences the genetic expression of chondrocytes to favor a cartilage-building state. In studies with dedifferentiated canine articular chondrocytes, PPS treatment led to a significant upregulation of cartilage-specific genes, including type II collagen and aggrecan mRNA. Concurrently, it suppressed the expression of type I and type X collagen, which are associated with fibrous tissue and cartilage hypertrophy, respectively.

PPS also affects the expression of inflammatory and catabolic (breakdown) genes. It has been shown to down-regulate the expression of osteoclast genes like cathepsin K and matrix metalloproteinase-9 (MMP-9). mdpi.com In synovial membranes from a rat model of arthritis, PPS treatment led to a downregulation of mRNA levels for inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as osteoclast markers like cathepsin K. researchgate.net Furthermore, PPS can inhibit TNF-α-induced nerve growth factor (NGF) mRNA expression in osteocytes, which is relevant to pain signaling. mdpi.com

Studies have also delved into its effects on microRNA (miRNA) expression. In a model of diabetic nephropathy, PPS was found to alter the miRNA expression profile in cells treated with advanced glycation end products (AGEs). nih.gov Specifically, it up-regulated miR-466a-3p, which in turn targets and suppresses the PI3K/AKT signaling pathway, a key pathway in fibrosis and inflammation. nih.gov

The influence of this compound on cell migration is complex and appears to be dependent on the specific growth factors and cell types involved.

In studies involving vascular endothelial cells, PPS demonstrated a dual role. It potentiated the migration of bovine aortic and human umbilical vein endothelial cells induced by acidic fibroblast growth factor (aFGF). nih.gov However, it inhibited the chemotactic response of these same cells to basic fibroblast growth factor (bFGF). nih.gov This suggests that PPS can modulate cellular migration in a manner that is highly specific to the signaling context.

Further research highlights its inhibitory potential. In a study using a retinal pigment epithelial cell line (ARPE-19), PPS was found to completely prevent cell migration that was induced by heparin-binding EGF-like growth factor (HB-EGF). arvojournals.org In a more general context, PPS is also described as promoting cellular migration as part of its contribution to reparative processes in tissues. nih.gov

| Cell Type | Inducing Factor | Effect of PPS on Migration | Source |

|---|---|---|---|

| Bovine Aortic Endothelial Cells (BAEC) | Acidic FGF (aFGF) | Potentiated | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Acidic FGF (aFGF) | Potentiated | nih.gov |

| Bovine Aortic Endothelial Cells (BAEC) | Basic FGF (bFGF) | Inhibited | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Basic FGF (bFGF) | Inhibited | nih.gov |

| Retinal Pigment Epithelial Cells (ARPE-19) | HB-EGF | Completely Prevented | arvojournals.org |

This compound elicits several beneficial responses from chondrocytes and synoviocytes, the primary cell types within articular cartilage and the synovial membrane, respectively. These effects are central to its proposed disease-modifying actions in osteoarthritis.

A consistent finding across multiple studies is the stimulation of extracellular matrix synthesis. PPS has been shown to stimulate the synthesis of proteoglycans by chondrocytes, a critical component for the compressive resilience of cartilage. nih.govmdpi.com This stimulation occurs both in the presence and absence of the inflammatory cytokine Interleukin-1 (IL-1). mdpi.com Similarly, PPS promotes the synthesis of glycosaminoglycans (GAGs), the family of molecules to which proteoglycans belong, in canine articular chondrocytes. nih.gov In three-dimensional alginate cultures, PPS significantly enhanced proteoglycan deposition, with a peak effect observed at a concentration of 5 μg/mL.

In addition to its effects on chondrocytes, PPS also stimulates the production of hyaluronan (also known as hyaluronic acid) by synovial fibroblasts (synoviocytes) from both rheumatoid arthritis and osteoarthritis patients. nih.govmdpi.comresearchgate.net Hyaluronan is a key component of synovial fluid, contributing to its viscosity and lubricating properties, and also plays a role in tissue protection. mdpi.com

Animal Models of Musculoskeletal and Inflammatory Conditions and this compound Intervention

To assess the effects of this compound in a more complex biological system, researchers have utilized various animal models that mimic human musculoskeletal diseases.

Rodent models of arthritis have provided significant evidence for the protective effects of this compound on cartilage.

In a rat model where arthritis was induced by collagen injection, daily administration of PPS significantly reduced the severity of the disease. researchgate.net This was evidenced by improvements in clinical scores, reduced ankle swelling, and enhanced functional recovery. researchgate.net Histopathological analysis confirmed these findings, showing that PPS treatment resulted in smoother cartilage surfaces compared to the abrasions and fibrotic tissue seen in untreated arthritic rats. researchgate.net The protective effects were associated with a downregulation of inflammatory mediators and cartilage-degrading enzymes in the synovial tissue. researchgate.net

Other studies have also noted the cartilage-protective properties of PPS in animal models. It has been shown to inhibit cartilage destruction in a virally-driven inflammatory osteoarthritis model. mdpi.com These findings from in vivo models support the biochemical data from in vitro studies, suggesting that PPS acts as an anti-inflammatory and anti-arthritic agent that can protect cartilage from degradation. researchgate.net

| Model | Key Findings with PPS Intervention | Source |

|---|---|---|

| Collagen-Induced Arthritis in Rats | Significantly decreased arthritis severity | researchgate.net |

| Collagen-Induced Arthritis in Rats | Effectively suppressed symptoms (e.g., swelling, redness) | researchgate.net |

| Collagen-Induced Arthritis in Rats | Improved functional recovery | researchgate.net |

| Collagen-Induced Arthritis in Rats | Protected cartilage from damage based on macroscopic and histological evidence | researchgate.net |

| Collagen-Induced Arthritis in Rats | Downregulated mRNA levels of inflammatory and osteoclast markers in synovial membrane | researchgate.net |

| Virally-Driven Inflammatory Osteoarthritis Model | Inhibited cartilage destruction | mdpi.com |

Rodent Models of Osteoarthritis and Cartilage Protection

Mechanistic Investigations into Chondroprotection and Subchondral Bone Modulation

This compound (PPS) has demonstrated multifaceted chondroprotective properties in various in vitro and animal models. Its mechanisms of action target key pathological pathways in joint degeneration. PPS is understood to inhibit the transcription factor NF-κB, which in turn reduces the production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) paradigmbiopharma.comyoutube.comparadigmbiopharma.com. This anti-inflammatory effect helps to mitigate the inflammatory cascade that drives cartilage breakdown in osteoarthritis (OA) youtube.com.

Furthermore, PPS directly influences the enzymes responsible for cartilage degradation. It has been shown to inhibit cartilage-degrading enzymes like ADAMTS-5 (aggrecanase-2), which plays a crucial role in the breakdown of aggrecan, a major component of the cartilage extracellular matrix mdpi.comacrabstracts.org. While some studies show it inhibits stromelysin (MMP-3), another key matrix metalloproteinase, others have reported an increase in collagenase (MMP-1) activity in vitro, suggesting a complex interaction with matrix metalloproteinases nih.gov. PPS also upregulates the production of Tissue Inhibitor of Metalloproteinases-3 (TIMP-3) in synovial fibroblasts, which helps to counteract the destructive effects of ADAMTS and other MMPs mdpi.com.

In addition to its effects on cartilage, PPS modulates subchondral bone pathophysiology. It has been shown to inhibit Nerve Growth Factor (NGF) production in osteocytes, which is significant as NGF is a key mediator of pain in OA joints paradigmbiopharma.comparadigmbiopharma.commdpi.comnih.gov. By improving blood flow in the subchondral bone through mild antithrombotic and fibrinolytic activity, PPS may help reduce the size of bone marrow lesions and address vascular occlusion that traps immune cells at the site of inflammation paradigmbiopharma.comyoutube.comnih.gov. Studies also indicate that PPS can inhibit osteoclast differentiation and proliferation, potentially decreasing subchondral bone necrosis and sclerosis mdpi.comnih.gov.

Table 1: Summary of Chondroprotective and Subchondral Bone Modulation Mechanisms of this compound

| Target Area | Mechanism of Action | Key Molecules Involved | Outcome |

|---|---|---|---|

| Inflammation | Inhibition of pro-inflammatory cytokine production | NF-κB, TNF-α, IL-1β, IL-6 | Reduced joint inflammation |

| Cartilage Matrix | Inhibition of cartilage-degrading enzymes | ADAMTS-5, MMPs | Preservation of aggrecan and cartilage structure |

| Cartilage Matrix | Upregulation of enzyme inhibitors | TIMP-3 | Reduced cartilage degradation |

| Subchondral Bone (Pain) | Inhibition of pain mediator expression | Nerve Growth Factor (NGF) | Reduced pain sensitization |

| Subchondral Bone (Vascular) | Anti-thrombotic and fibrinolytic effects | Fibrin (B1330869) | Improved microvascular circulation |

| Subchondral Bone (Cellular) | Inhibition of osteoclast differentiation | Osteoclasts | Reduced bone resorption |

Ligamentous and Meniscal Injury Models

Animal models involving traumatic injury, such as medial meniscectomy or anterior cruciate ligament (ACL) transection, have been instrumental in evaluating the efficacy of this compound in post-traumatic osteoarthritis. artrosan.com In ovine models where medial meniscectomy was performed to induce OA, subsequent treatment with PPS resulted in an improvement in gait and lower radiological and histology scores, indicating a protective effect on the joint structures nih.gov.

In a Phase IIa clinical trial involving patients with a ruptured ACL injury and associated bone marrow lesions (BMLs), PPS treatment was associated with a statistically significant decrease in BML volume and effusion-synovitis clinicaltrialsarena.com. Canine models of OA induced by ACL transection have also been widely used to demonstrate that therapeutic intervention with sodium pentosan polysulfate can help maintain cartilage structure and biochemistry artrosan.com. These models effectively simulate the pathological events that occur in human joints following ligamentous or meniscal damage, providing a strong basis for evaluating potential disease-modifying agents artrosan.com.

Table 2: Findings in Ligamentous and Meniscal Injury Models Treated with this compound

| Animal Model | Injury Type | Key Findings | Reference |

|---|---|---|---|

| Ovine (Sheep) | Medial Meniscectomy | Improved gait; Lower radiological and histology scores | nih.gov |

| Canine | Anterior Cruciate Ligament (ACL) Transection | Maintenance of cartilage structure and biochemistry | artrosan.com |

| Human (Clinical Trial) | Anterior Cruciate Ligament (ACL) Rupture | Significant decrease in Bone Marrow Lesion (BML) volume and effusion-synovitis | clinicaltrialsarena.com |

Canine and Ovine Models of Osteoarthritis

Canine and ovine models of both naturally occurring and experimentally induced osteoarthritis have been pivotal in establishing the therapeutic potential of this compound artrosan.com. In dogs with OA, PPS has been shown to be effective in reducing lameness and pain on manipulation artrosan.commurdoch.edu.au. These canine models are considered highly relevant as the pathological and biochemical changes in the synovium, cartilage, and subchondral bone closely parallel those in human OA artrosan.com.

Studies in donkeys with experimentally induced OA using allogenous cartilage particles also demonstrated that NaPPS treatment resulted in significant improvement in clinical signs and articular cartilage healing researchgate.net. Similarly, in an ovine model of microdiscectomy, mesenchymal progenitor cells primed with PPS were shown to promote lumbar intervertebral disc regeneration mdpi.com. These diverse animal models confirm the broad applicability of PPS in treating degenerative joint diseases across different species .

Long-term Mechanistic Efficacy Studies

Long-term studies in animal models have provided evidence for the durable, disease-modifying effects of this compound. In a 26-week, double-blinded study of companion dogs with naturally occurring OA, PPS therapy demonstrated sustained improvements in pain, function, and joint structure compared to a placebo acrabstracts.org.

Meaningful improvement in pain, as measured by the Helsinki Chronic Pain Index (HCPI), was observed at week 26 acrabstracts.org. Functional improvements in gait were also sustained over the long-term follow-up period acrabstracts.org. Crucially, the PPS-treated group showed smaller reductions in cartilage volume as measured by MRI compared to the placebo group, suggesting a reduction in the structural degeneration of articular cartilage acrabstracts.org. These long-term findings support the classification of PPS as a potential disease-modifying osteoarthritis drug (DMOAD) acrabstracts.orgnih.govresearchgate.net.

Table 3: Long-Term (26-Week) Efficacy of this compound in a Canine OA Model

| Parameter | Outcome Measure | Result in PPS Group (vs. Placebo) |

|---|---|---|

| Pain | Helsinki Chronic Pain Index (HCPI) | Meaningful improvement with a large effect size at Week 26 |

| Function | Gait Analysis (Total Pressure Index %) | Sustained functional improvement at Weeks 8 and 26 |

| Joint Structure | MRI Cartilage Volume | Smaller reduction in cartilage volume at Weeks 8 and 26 |

| Serum Biomarkers | CTX-I, Hyaluronic acid (HA), TIMP-1 | Favorable effects on levels of joint degeneration biomarkers |

Proteoglycan and Hyaluronan Synthesis Modulation in Vivo

A core mechanism of this compound's disease-modifying action is its ability to stimulate the synthesis of essential joint components. In vitro and animal model studies have consistently shown that PPS stimulates proteoglycan synthesis by chondrocytes mdpi.comnih.govresearchgate.netnih.gov. This anabolic effect helps to replenish the cartilage matrix that is lost during the osteoarthritic process nih.gov. In micromass cultures of human mesenchymal precursor cells, PPS was found to stimulate proteoglycan biosynthesis in a concentration-dependent manner nih.gov.

Models of Inflammatory Bowel Disease (Mechanistic Insights)

Pentosan polysulfate has been utilized in the treatment of painful bowel disease mdpi.comnih.gov. Pre-clinical research suggests its therapeutic effects are linked to its anti-inflammatory properties. Animal models of mucopolysaccharidoses (MPS), which exhibit significant systemic inflammation, have provided insights. In MPS type VI rats, treatment with PPS led to a significant reduction in serum inflammatory markers, including TNF-alpha, MIP-1alpha, and RANTES/CCL5 nih.gov. These molecules are components of inflammatory signaling pathways, suggesting that PPS can modulate systemic and localized inflammation relevant to inflammatory bowel conditions nih.gov.

This compound in Animal Models of Urological Pathophysiology

This compound is widely studied for its role in treating urological conditions, particularly interstitial cystitis/bladder pain syndrome (IC/BPS) nih.gov. The primary mechanism is believed to be the restoration of the bladder's protective glycosaminoglycan (GAG) layer nih.govpatsnap.com. In animal models, PPS has been shown to bind to the bladder uroepithelium, helping to repair a defective GAG layer and restore the epithelial permeability-barrier function nih.govpatsnap.com.

In a cyclophosphamide-induced IC/BPS mouse model, PPS treatment protected against bladder dysfunction and inflammation polscientific.com. Histological analysis in a rat model of IC revealed that combination therapy with PPS led to regenerated urothelium, less fibrosis, and decreased mast cell infiltration compared to controls nih.gov. Furthermore, this treatment significantly lowered the expression of inflammatory markers like TNF-α, IFN-γ, and IL-6 in the bladder tissue nih.gov. Feline interstitial cystitis, considered a naturally occurring animal model for the human condition, has also been a subject of PPS evaluation, although studies have shown that non-specific therapeutic responses are common in this syndrome auajournals.orgauajournals.org.

Table 4: Effects of this compound in Animal Models of Urological Disease

| Animal Model | Condition | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Rabbit | Mucin-deficient bladder | Restores epithelial permeability-barrier function | nih.gov |

| Rat | Interstitial Cystitis (IC) | Regenerated urothelium, reduced fibrosis, decreased mast cell infiltration, lower inflammatory cytokine expression (TNF-α, IL-6) | nih.gov |

| Mouse | Cyclophosphamide-induced IC/BPS | Protected against bladder dysfunction and inflammation | polscientific.com |

| Feline | Feline Interstitial Cystitis (FIC) | Evaluated as a naturally occurring model for IC/BPS | auajournals.orgauajournals.org |

Rodent Models of Bladder Inflammation (e.g., Chemically-Induced Cystitis)

Rodent models, particularly those involving chemically-induced cystitis, have been crucial for investigating the therapeutic potential of this compound in bladder pain syndrome and interstitial cystitis (IC/BPS). In a common model, cyclophosphamide (B585) (CYP) is used to induce bladder inflammation in mice or rats, mimicking the symptoms of IC/BPS. nih.gov Studies using this model have shown that PPS can ameliorate bladder dysfunction, reduce bladder edema, and lower pain responses. nih.gov

Combination therapy has also been explored. In a rat model of interstitial cystitis, the synergistic effects of PPS and mesenchymal stem cells (MSCs) were evaluated. The combination therapy demonstrated enhanced histological and functional improvements, including a greater increase in the intercontraction interval during cystometry and a more significant decrease in inflammatory reactions compared to either treatment alone. nih.gov

A primary proposed mechanism for PPS in treating bladder disorders is the restoration of the urothelial barrier. nih.govresearchgate.netresearchgate.net The bladder's inner surface is lined with a glycosaminoglycan (GAG) layer that protects the underlying tissue from irritants in the urine. nih.gov In conditions like interstitial cystitis, this GAG layer is thought to be deficient. youtube.com

This compound, being a heparin-like, sulfated polysaccharide, is believed to adhere to the bladder's mucosal lining, replenishing the deficient GAG layer. nih.govresearchgate.net This action helps to restore the barrier's impermeability, preventing urinary toxins from penetrating the uroepithelium and causing irritation and inflammation. researchgate.netnih.gov Animal studies have provided evidence for this mechanism. For instance, in a rabbit study where the bladder's surface mucin was damaged with protamine sulfate (B86663), exogenously administered PPS was effective at restoring the epithelial permeability-barrier function. nih.gov Similarly, in a mouse model of cyclophosphamide-induced cystitis, PPS treatment led to higher GAG levels in the bladder tissue, indicating a protective effect on the barrier. nih.gov

Beyond its barrier-restoring function, this compound exerts direct anti-inflammatory effects within bladder tissues. In vitro data suggests PPS can inhibit inflammatory responses and reduce histamine (B1213489) secretion from mast cells. researchgate.net Animal models have substantiated these findings.

In a rat model of IC, histological analysis revealed that treatment with PPS resulted in regenerated urothelium, less fibrosis, and decreased infiltration of mast cells compared to control groups. nih.gov Gene expression analysis in these models showed a significant reduction in pro-inflammatory cytokines and other inflammatory markers. Specifically, combination therapy with PPS and MSCs led to significantly lower expression of TNF-α, IFN-γ, MCP, IL-6, TLR2, and TLR11. nih.gov Another study in a mouse model of IC/BPS demonstrated that PPS treatment significantly reduced the expression levels of inflammatory cytokines TNF-α, IL-1β, and IL-6 in bladder tissues. nih.gov

Table 1: Effects of this compound on Inflammatory Markers in Rodent Bladder Inflammation Models

| Model Type | Inflammatory Marker | Outcome of PPS Treatment | Reference |

| Rat IC Model | Mast Cell Infiltration | Decreased | nih.gov |

| Rat IC Model | TNF-α, IFN-γ, IL-6 | Significantly lower expression | nih.gov |

| Mouse IC/BPS Model | TNF-α, IL-1β, IL-6 | Reduced expression levels | nih.gov |

Animal Models of Neurodegenerative Diseases and this compound

The application of this compound has been investigated in various animal models of neurodegenerative diseases, leveraging its anti-inflammatory and other molecular properties.

Prion diseases, such as Creutzfeldt-Jakob disease (CJD), are characterized by the accumulation of an abnormally folded prion protein, PrPSc, in the central nervous system. miyazaki-u.ac.jpwikipedia.org this compound has been studied for its ability to interfere with this process.

In animal models, PPS has been shown to reduce the accumulation of PrPSc in the brain and prolong the survival of prion-infected mice. miyazaki-u.ac.jp Mechanistic studies in prion-infected cell cultures demonstrate that PPS can effectively inhibit the formation and accumulation of the protease-resistant form of the prion protein (PrP-res). miyazaki-u.ac.jpcureffi.org Interestingly, the effect of PPS can be strain-dependent. In one study, while PPS effectively reduced PrP-res in cells infected with the 22L scrapie strain, its inhibitory effect was much weaker against the FK1 strain, which is derived from a hereditary prion disease. miyazaki-u.ac.jp This suggests that the conversion mode of the prion protein may differ between strains, influencing the efficacy of PPS. miyazaki-u.ac.jp Further research has proposed that PPS may act by binding to the normal cellular prion protein (PrPC), sequestering it in non-toxic aggregates and preventing its conversion to the misfolded PrPSc form. pnas.org

Neuroinflammation is a common feature of many neurodegenerative disorders, including mucopolysaccharidoses (MPS) and prion diseases. nih.govmdpi.com PPS has demonstrated potent anti-inflammatory effects in the central nervous system of animal models.

In MPS animal models, GAG storage is known to activate inflammatory pathways, such as toll-like receptor 4 (TLR4) signaling, leading to the release of inflammatory cytokines like TNF-alpha. nih.gov Preclinical studies in MPS I dogs and MPS VI rats treated with PPS have shown a significant reduction of pro-inflammatory cytokines in both tissues and the cerebrospinal fluid. mdpi.comresearchgate.net Specifically, significantly reduced levels of IL-8 and TNF-alpha were found in the cerebrospinal fluid of treated MPS I dogs. researchgate.netjaveriana.edu.co This reduction in neuroinflammation is believed to contribute to the positive clinical outcomes observed in these models. nih.gov

Mucopolysaccharidoses are a group of lysosomal storage disorders caused by enzyme deficiencies that lead to the accumulation of glycosaminoglycans (GAGs) in various tissues. nih.gov This GAG storage triggers a cascade of pathological events, including significant inflammation. mpssociety.org

Pre-clinical studies using MPS animal models have revealed an unexpected and significant benefit of PPS treatment: the reduction of GAG storage. plos.org In both MPS VI rats and MPS I dogs, administration of PPS led to a notable reduction in GAG levels in urine, serum, and various tissues, including the kidney, liver, and spleen. researchgate.netmpssociety.orgplos.org This effect was observed to be more pronounced with subcutaneous administration compared to oral treatment, likely due to greater bioavailability. researchgate.netplos.org The reduction of GAG storage by PPS addresses a primary pathological feature of MPS, in addition to its known anti-inflammatory effects. mpssociety.org

Table 2: Effect of this compound on Glycosaminoglycan (GAG) Storage in MPS Animal Models

| Animal Model | Administration Route | Outcome | Reference |

| MPS VI Rat | Oral / Subcutaneous | GAG reduction in urine, serum, and tissues | mpssociety.orgplos.org |

| MPS I Dog | Oral / Subcutaneous | Significant GAG reduction in urine and tissues (kidney, liver, spleen) | researchgate.netplos.org |

| MPS I Dog | Subcutaneous | More significant GAG reduction compared to oral administration | researchgate.netplos.org |

Anti-Tumorigenic and Anti-Metastatic Mechanisms in Pre-clinical Cancer Models

The anti-cancer properties of this compound have been investigated in various pre-clinical settings, demonstrating its potential to interfere with tumor growth and spread through multiple mechanisms. PPS has been shown to block the paracrine effects of heparin-binding growth factors that are released by tumor cells. nih.govjscimedcentral.comnih.gov

A critical process for tumor growth and metastasis is angiogenesis, the formation of new blood vessels. nih.govresearchgate.net PPS has demonstrated potent anti-angiogenic properties in several pre-clinical models. researchgate.net Its mechanism is largely attributed to its ability to inhibit heparin-binding growth factors, which are crucial for stimulating the growth of new blood vessels to supply the tumor. nih.govnih.govdrugbank.com

In a study using the anaplastic Dunning R3327 rat prostate adenocarcinoma MAT-LyLu model, PPS was found to inhibit tumor growth when treatment was initiated before tumors were palpable. nih.gov This inhibitory effect is believed to be mediated by its action on endothelial cells. researchgate.netnih.gov In combination with hydrocortisone, PPS inhibited endothelial cell motility and the formation of tube-like structures in vitro. researchgate.netnih.gov Furthermore, it was shown to inhibit the formation of capillaries in the chicken chorioallantoic membrane (CAM) assay, a common in vivo model for angiogenesis. researchgate.netnih.gov

Studies have also shown that PPS can block the growth of subcutaneous human tumor xenografts in nude mice, including those from breast, prostate, epidermoid, and lung carcinomas, as well as rhabdomyosarcoma. jscimedcentral.comdrugbank.com This effect is linked to the inhibition of angiogenesis induced by factors like the Kaposi's sarcoma-derived fibroblast growth factor (K-FGF). nih.govdrugbank.com Research on a human adrenal cancer cell line engineered to secrete K-FGF showed that PPS could inhibit the growth of the highly vascularized tumors these cells produce in animal models. mdpi.com

Table 1: Summary of Angiogenesis Inhibition Studies with this compound

| Model System | Cancer Type | Key Findings |

|---|---|---|

| Dunning R3327 Rat Model | Prostate Adenocarcinoma | Inhibited growth of non-palpable tumors. nih.gov |

| In Vitro Endothelial Cells | N/A | Inhibited endothelial cell motility and tubule formation. researchgate.netnih.gov |

| Chicken Chorioallantoic Membrane (CAM) | N/A | Inhibited capillary formation. researchgate.netnih.gov |

| Nude Mice Xenografts | Breast, Prostate, Lung, Epidermoid Carcinoma, Rhabdomyosarcoma | Inhibited subcutaneous tumor growth in a dose-dependent manner. jscimedcentral.comdrugbank.com |

| Human Adrenal Cancer Cell Line (SW-13/K-fgf) | Adrenal Cancer | Inhibited growth of highly vascularized tumors. mdpi.com |

The ability of cancer cells to detach from the primary tumor, travel through the bloodstream, and adhere to new sites to form metastases is a key aspect of cancer progression. Pre-clinical research suggests that PPS may interfere with these processes. In vitro, pentosan has been observed to exhibit a potent inhibition of cancer cell motility, a critical factor for both metastasis and angiogenesis. researchgate.netresearchgate.net The proposed mechanism involves the alteration of interactions between the cancer cell and the extracellular matrix, rather than changes to the cell's internal cytoskeletal structure. researchgate.netresearchgate.net

The tumor microenvironment, which includes the extracellular matrix and various non-cancerous cells, plays a crucial role in tumor progression. Heparin-binding growth factors are essential for maintaining the blood supply that enables tumor growth. nih.gov PPS acts by blocking the paracrine effects of these growth factors released from the tumor cells. nih.gov In gastric cancer cell lines, the biological phenotype is regulated by midkine (B1177420) (MK), a heparin-binding growth/differentiation factor. mdpi.com PPS has been shown to inhibit the growth of these MK-expressing cells, targeting the proliferation-promoting activity of MK. nih.govmdpi.com

Animal Models of Renal Pathophysiology (e.g., Diabetic Nephropathy)

This compound has shown renoprotective effects in several animal models of chronic kidney injury, including diabetic nephropathy (DN). nih.govresearchgate.net In studies using streptozotocin (B1681764) (STZ)-induced diabetic rats, a common model for Type 1 diabetes, long-term administration of PPS demonstrated favorable effects on both the morphological and functional abnormalities of the kidneys. revistanefrologia.comresearchgate.netnih.gov

One of the key findings in these models was the significant reduction in albuminuria, a hallmark of diabetic kidney disease. nih.govrevistanefrologia.comresearchgate.net In one study, untreated diabetic rats showed a marked increase in urinary albumin excretion, which was partially prevented by PPS treatment. revistanefrologia.comresearchgate.netnih.gov This functional improvement was accompanied by structural preservation. Electron microscopy revealed that PPS administration prevented the thickening of the tubular basement membrane and the loss of cellular architecture typically seen in the kidneys of diabetic rats. revistanefrologia.comresearchgate.netnih.gov

The anti-inflammatory properties of PPS are believed to contribute significantly to its renoprotective effects. nih.govresearchgate.net In STZ-treated diabetic rats, PPS administration, either alone or in combination with losartan, led to a significant decrease in renal inflammation, as measured by the level of Interleukin-6 (IL-6). nih.govresearchgate.net Further studies in a rat model of renal ischemia-reperfusion (I/R) injury, a cause of acute kidney injury, showed that PPS reduced oxidative stress and inflammatory responses. nih.govkarger.com In diabetic rats subjected to I/R, long-term PPS administration significantly decreased serum levels of tumor necrosis factor-alpha (TNF-α). nih.govkarger.com

Table 2: Effects of this compound in Animal Models of Renal Disease

| Animal Model | Disease | Key Outcomes |

|---|---|---|

| Streptozotocin (STZ)-induced Diabetic Rats | Diabetic Nephropathy | Partially prevented the rise in urinary albumin excretion. revistanefrologia.comresearchgate.netnih.gov |

| STZ-induced Diabetic Rats | Diabetic Nephropathy | Prevented tubular basement membrane thickening and loss of cytoarchitecture. revistanefrologia.comresearchgate.netnih.gov |

| STZ-induced Diabetic Rats | Diabetic Nephropathy | Significantly decreased renal inflammation (reduced IL-6 levels). nih.govresearchgate.net |

| DOCA-salt Hypertensive Rats | Hypertensive Kidney Injury | Reduced urinary monocyte chemoattractant protein-1 (MCP-1) excretion. physiology.org |

| Rat Ischemia-Reperfusion Model | Acute Kidney Injury | Reduced oxidative stress and inflammatory responses. nih.govkarger.com |

| Diabetic Rat Ischemia-Reperfusion Model | Acute Kidney Injury | Significantly decreased serum TNF-α levels. nih.govkarger.com |

Animal Models of Cardiovascular and Thrombotic Disorders

The therapeutic potential of PPS extends to cardiovascular and thrombotic conditions, as demonstrated in various animal models. semanticscholar.org Initially, PPS was utilized as an antithrombolytic agent to prevent the formation of blood clots. dvm360.com Its anticoagulant effect is considered mild, estimated to be between one-sixth and one-tenth that of sodium heparin. dvm360.com PPS also facilitates the breakdown of existing blood clots by releasing tissue plasminogen activator from the endothelium, the inner lining of blood vessels. dvm360.com

In a rat model of pressure overload-induced heart failure created by aortic banding, treatment with PPS, a known inhibitor of the enzyme ADAMTS4, resulted in improved systolic function. harvard.edu This improvement was evidenced by a significant increase in fractional shortening compared to vehicle-treated animals. harvard.edu The study also observed a substantial reduction in myocardial ADAMTS4 mRNA and a decrease in the fragmentation of versican, a component of the extracellular matrix, suggesting reduced enzymatic activity. harvard.edu

In a canine model of Mucopolysaccharidosis (MPS) Type I, a disease characterized by arterial plaque formation and inflammation, PPS treatment was found to prevent these arterial pathologies in the aorta and carotid arteries. nih.gov

Respiratory System Research in Animal Models (e.g., Influenza-induced Pulmonary Inflammation)

The anti-inflammatory actions of this compound have been investigated in the context of respiratory illnesses, particularly in a mouse model of influenza A virus (A/PR8/1934 strain)-induced lung inflammation. nih.govnih.govfrontiersin.orgunimelb.edu.au This research is driven by the need for effective anti-inflammatory agents to treat acute and post-acute lung inflammation caused by respiratory viruses. nih.govnih.govfrontiersin.org

In immunocompetent C57BL/6J mice infected with a sublethal dose of the PR8 influenza virus, PPS treatment was associated with a significant reduction in disease severity during the acute phase of infection. nih.govnih.govfrontiersin.org Treated mice exhibited less weight loss and improved oxygen saturation compared to the vehicle-treated control group. nih.govnih.govfrontiersin.org

Mechanistically, these clinical improvements were linked to several immunological changes. PPS treatment led to a significant retention in the numbers of protective SiglecF+ resident alveolar macrophages in the lungs. nih.govnih.govfrontiersin.orgresearchgate.net Furthermore, PPS-treated mice showed significant systemic reductions in key pro-inflammatory molecules, including:

Interleukin-6 (IL-6) nih.govnih.govresearchgate.net

Interferon-gamma (IFN-γ) nih.govnih.govresearchgate.net

Tumor necrosis factor-alpha (TNF-α) nih.govnih.govresearchgate.net

Interleukin-12p70 (IL-12p70) nih.govnih.govresearchgate.net

Chemokine (C-C motif) ligand 2 (CCL2) nih.govnih.govresearchgate.net

In the post-acute phase of the infection, PPS treatment also demonstrated a reduction in pulmonary fibrotic biomarkers, such as sICAM-1 and complement factor C5b9, suggesting a role in mitigating long-term lung tissue remodeling after viral infection. nih.govresearchgate.net

Table 3: Summary of this compound Effects in an Influenza Mouse Model

| Parameter | Effect of PPS Treatment |

|---|---|

| Clinical Signs | Reduced weight loss, improved oxygen saturation. nih.govnih.govfrontiersin.org |

| Lung Immune Cells | Significant retention of protective SiglecF+ resident alveolar macrophages. nih.govnih.govfrontiersin.org |

| Systemic Inflammatory Molecules | Significant reduction in IL-6, IFN-γ, TNF-α, IL-12p70, and CCL2. nih.govnih.govresearchgate.net |

| Post-Acute Fibrotic Markers | Reduction in sICAM-1 and complement factor C5b9. nih.govresearchgate.net |